Imidazo[1,2-a]pyrimidine-2-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring, with an aldehyde functional group at the 2-position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for the development of novel synthetic methodologies and the exploration of new reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown promising biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. These compounds are being investigated for their potential as therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science applications. Its ability to form stable complexes with metals makes it valuable in catalysis and material synthesis .
Future Directions
Imidazo[1,2-a]pyrimidines have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis, properties, and applications of these compounds, including Imidazo[1,2-a]pyrimidine-2-carbaldehyde. The development of eco-friendly synthetic strategies is also a significant area of interest .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that has been evaluated for its significant therapeutic potential Related imidazo[1,2-a]pyrimidines have been linked to various biological activities, including anticancer, cardiovascular, antibacterial, antimicrobial, antifungal, antiviral, anti-inflammatory, hiv inhibitor, local anesthetic, and p38 map kinase inhibitor properties .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and potent inhibition.
Biochemical Pathways
Related imidazo[1,2-a]pyrimidines have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs has been described . This synthesis method provided mild reaction conditions and simple purification, which could potentially impact the bioavailability of the compound .
Result of Action
Related imidazo[1,2-a]pyrimidines have been evaluated to exhibit significant therapeutic potential , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
The synthesis of related compounds has been described to occur at room temperature , suggesting that the compound may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, one-pot multicomponent reactions involving this compound, malononitrile, and enolizable C–H activated acidic compounds in the presence of sodium carbonate have been reported to yield imidazo[1,2-a]pyrimidine-based pyran analogs .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the synthesis under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include imidazo[1,2-a]pyrimidine-2-carboxylic acid, imidazo[1,2-a]pyrimidine-2-methanol, and various substituted imidazo[1,2-a]pyrimidine derivatives .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of pharmacological activities, including anti-tuberculosis and anti-inflammatory properties.
Imidazo[1,5-a]pyridine: Utilized in the development of optoelectronic devices, sensors, and anticancer drugs.
Uniqueness: The uniqueness of imidazo[1,2-a]pyrimidine-2-carbaldehyde lies in its ability to undergo diverse chemical reactions and its potential for the development of novel therapeutic agents. Its distinct structure allows for the exploration of new synthetic routes and the discovery of compounds with unique biological activities .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-10-3-1-2-8-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFFMZIQGNKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569153 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-40-5 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143982-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Imidazo[1,2-a]pyrimidine-2-carbaldehyde in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for creating diverse imidazole derivatives. [, ] Its aldehyde functionality enables various chemical transformations, making it a versatile starting material. For instance, it readily undergoes multicomponent reactions, offering a rapid and efficient route to complex heterocyclic compounds with potential biological activities. []
Q2: Can you elaborate on the green chemistry aspects highlighted in the synthesis of imidazole derivatives using this compound?
A2: The research emphasizes a green chemistry approach for synthesizing novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives using this compound. [] This approach incorporates several environmentally friendly aspects:
- Solvent: Ethanol, a relatively benign solvent, is used instead of traditional hazardous organic solvents. []
- Heating Method: Microwave irradiation provides rapid and energy-efficient heating compared to conventional methods. []
- One-Pot Multicomponent Reaction: This strategy minimizes waste generation and increases efficiency by telescoping multiple steps into a single reaction vessel. []
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